molecular formula C26H25N3O3S B11589858 N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide

N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B11589858
M. Wt: 459.6 g/mol
InChI Key: INCIZTGALQIFFH-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a butylsulfamoyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Butylsulfamoyl Group: The butylsulfamoyl group can be attached through a nucleophilic substitution reaction, where a butylsulfonyl chloride reacts with an amine group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the butylsulfamoyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s quinoline core can intercalate with DNA, disrupting the replication process and exhibiting potential anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide
  • N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxylate

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, coupled with the butylsulfamoyl and phenyl groups, provides a versatile scaffold for various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C26H25N3O3S/c1-2-3-17-27-33(31,32)21-15-13-20(14-16-21)28-26(30)23-18-25(19-9-5-4-6-10-19)29-24-12-8-7-11-22(23)24/h4-16,18,27H,2-3,17H2,1H3,(H,28,30)

InChI Key

INCIZTGALQIFFH-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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